N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound characterized by the presence of chloro, methyl, and fluorophenyl groups attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the chloro, methyl, and fluorophenyl groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and fluorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The chloro, methyl, and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(3-chloro-4-methylphenyl)-3,4,5-triethoxybenzamide
Uniqueness
N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to the presence of the pyridazinone core and the specific arrangement of chloro, methyl, and fluorophenyl groups
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c1-12-2-7-15(10-16(12)20)22-18(25)11-24-19(26)9-8-17(23-24)13-3-5-14(21)6-4-13/h2-10H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZSWFJLJUMMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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